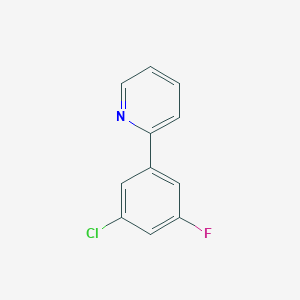

2-(3-Chloro-5-fluorophenyl)pyridine

説明

Structure

3D Structure

特性

IUPAC Name |

2-(3-chloro-5-fluorophenyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClFN/c12-9-5-8(6-10(13)7-9)11-3-1-2-4-14-11/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJATZVMOVVMNBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC(=C2)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 3 Chloro 5 Fluorophenyl Pyridine

Advanced Synthetic Routes to 2-(3-Chloro-5-fluorophenyl)pyridine

The creation of the bond between the phenyl and pyridine (B92270) rings is a key step in the synthesis of 2-(3-Chloro-5-fluorophenyl)pyridine. This is often achieved through advanced cross-coupling reactions.

Cross-Coupling Strategies for Phenyl-Pyridine Bond Formation

Transition-metal catalyzed cross-coupling reactions are the most common and effective methods for forming the C-C bond between the two aromatic rings. tcichemicals.com The Suzuki-Miyaura, Negishi, and Stille couplings are prominent examples.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds. In a typical synthesis of 2-(3-Chloro-5-fluorophenyl)pyridine, this reaction would involve the coupling of a pyridine derivative with a phenylboronic acid derivative. For instance, 2-bromopyridine (B144113) can be reacted with (3-chloro-5-fluorophenyl)boronic acid in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297), and a base. researchgate.netnih.govnih.gov The reaction is often carried out in a mixed solvent system, like 1,4-dioxane (B91453) and water. nih.gov

The Negishi coupling provides an alternative route, utilizing an organozinc reagent. wikipedia.orgorganic-chemistry.org This reaction can be catalyzed by either palladium or nickel complexes. wikipedia.org For the synthesis of 2-(3-Chloro-5-fluorophenyl)pyridine, this would typically involve the reaction of an organozinc derivative of one of the aromatic rings with a halide of the other.

The Stille coupling employs organotin reagents. preprints.orgmdpi.com While effective, the toxicity of organotin compounds is a significant drawback. preprints.org

Below is a table summarizing these cross-coupling strategies:

| Coupling Reaction | Pyridine Reactant | Phenyl Reactant | Catalyst | Key Features |

| Suzuki-Miyaura | 2-Halopyridine (e.g., 2-bromopyridine) | (3-Chloro-5-fluorophenyl)boronic acid | Palladium complex (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | Mild reaction conditions, high tolerance of functional groups. tcichemicals.com |

| Negishi | 2-Halopyridine | (3-Chloro-5-fluorophenyl)zinc halide | Palladium or Nickel complex | Allows for coupling of sp³, sp², and sp hybridized carbons. wikipedia.org |

| Stille | 2-Halopyridine | (3-Chloro-5-fluorophenyl)stannane | Palladium complex | High reactivity, but reagents are toxic. preprints.org |

Heterocycle Functionalization Techniques

Another approach to synthesizing 2-(3-Chloro-5-fluorophenyl)pyridine involves the direct functionalization of a pre-existing pyridine ring. One such method is the palladium-catalyzed C-H activation/arylation. rsc.orgrsc.org This technique allows for the direct formation of a carbon-carbon bond between the pyridine and the phenyl group, avoiding the need for pre-functionalized starting materials.

Precursor Synthesis and Optimization

The successful synthesis of 2-(3-Chloro-5-fluorophenyl)pyridine relies on the availability and quality of its precursors.

2-Halopyridines: 2-Bromopyridine is a common precursor and can be synthesized from 2-aminopyridine (B139424) through diazotization followed by bromination. chemicalbook.comorgsyn.orgwikipedia.org The reaction is typically carried out at low temperatures in the presence of hydrobromic acid and sodium nitrite. orgsyn.org

(3-Chloro-5-fluorophenyl)boronic Acid: This boronic acid is a crucial reagent for the Suzuki-Miyaura coupling. It is a white solid used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. lookchem.comchemimpex.com

Derivatization Strategies for 2-(3-Chloro-5-fluorophenyl)pyridine Analogs

Once 2-(3-Chloro-5-fluorophenyl)pyridine is synthesized, it can be further modified to create a variety of analogs with different properties.

Regioselective Functionalization of the Pyridine Moiety

The pyridine ring can be functionalized at various positions.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution. However, under certain conditions, functional groups can be introduced.

Nucleophilic Aromatic Substitution: The pyridine ring is more susceptible to nucleophilic attack than the phenyl ring. myttex.netyoutube.com For instance, the Chichibabin reaction allows for the direct amination of the pyridine ring. myttex.net Halogens on the pyridine ring can also be displaced by nucleophiles. myttex.netyoutube.com

Metalation: The pyridine ring can be deprotonated using strong bases to form organometallic intermediates, which can then react with various electrophiles.

Substituent Variation on the Chlorofluorophenyl Ring

The chlorofluorophenyl ring can also be modified to introduce different substituents.

Electrophilic Aromatic Substitution: The directing effects of the existing chloro and fluoro substituents will determine the position of any new incoming group.

Nucleophilic Aromatic Substitution: While less common on benzene (B151609) rings, under specific conditions, the chloro or fluoro groups could potentially be replaced by other nucleophiles.

Cross-Coupling Reactions: If the chlorofluorophenyl ring contains a suitable leaving group, further cross-coupling reactions can be performed to attach other aryl or alkyl groups.

The table below summarizes the potential derivatization strategies:

| Reaction Type | Target Moiety | Description | Potential Products |

| Electrophilic Substitution | Pyridine or Phenyl Ring | Introduction of an electrophile to the aromatic ring. | Nitrated, halogenated, or acylated analogs. |

| Nucleophilic Substitution | Pyridine Ring | Displacement of a leaving group (like a halide) by a nucleophile. myttex.netyoutube.com | Amino, alkoxy, or cyano-substituted analogs. |

| Metalation/Functionalization | Pyridine or Phenyl Ring | Formation of an organometallic intermediate followed by reaction with an electrophile. | Alkylated, silylated, or carboxylated analogs. |

| Cross-Coupling Reactions | Phenyl Ring | Further coupling to introduce additional aryl or alkyl groups. | Biaryl or alkyl-aryl substituted analogs. |

Exploration of Linker Modifications for Conjugation Studies

The strategic functionalization of a core molecule like 2-(3-chloro-5-fluorophenyl)pyridine is crucial for its application in conjugation studies, such as in the development of antibody-drug conjugates or molecular probes. While specific studies detailing linker modifications for the conjugation of 2-(3-chloro-5-fluorophenyl)pyridine are not extensively documented in publicly available literature, general principles of functionalizing 2-arylpyridines can be applied. These modifications typically involve the introduction of a reactive handle on either the pyridine or the phenyl ring, which can then be used for covalent attachment to another molecule.

Potential sites for linker attachment on the 2-(3-chloro-5-fluorophenyl)pyridine scaffold could be introduced through various synthetic strategies. One common approach is the palladium-catalyzed C-H activation/functionalization of the pyridine or phenyl ring. For instance, a hydroxyl group can be introduced at the ortho-position of the phenyl ring through Pd(OAc)₂-catalyzed hydroxylation, which could then serve as a point for ether or ester linker formation. beilstein-journals.org Similarly, amination reactions can introduce amino groups that are versatile handles for amide bond formation. beilstein-journals.org

Another strategy involves the introduction of a functional group during the synthesis of the biaryl system itself. For example, using a boronic acid or a pyridine coupling partner that already contains a protected functional group (e.g., an amino or carboxyl group) allows for the direct incorporation of a linker attachment point. This approach offers greater control over the position of the linker.

The table below illustrates potential functional groups that could be introduced onto a 2-arylpyridine scaffold for conjugation, based on general synthetic methodologies.

| Functional Group for Conjugation | Potential Synthetic Strategy | Reference for General Method |

| Hydroxyl (-OH) | Pd-catalyzed C-H hydroxylation | beilstein-journals.org |

| Amino (-NH₂) | Pd-catalyzed C-H amination | beilstein-journals.org |

| Carboxyl (-COOH) | Grignard reaction with CO₂ | General Organic Chemistry |

| Thiol (-SH) | Nucleophilic aromatic substitution | General Organic Chemistry |

| Alkyne | Sonogashira coupling |

It is important to note that the reactivity and selectivity of these functionalization reactions would need to be empirically determined for the specific substrate 2-(3-chloro-5-fluorophenyl)pyridine, considering the electronic effects of the existing chloro and fluoro substituents.

Stereochemical Considerations in 2-(3-Chloro-5-fluorophenyl)pyridine Synthesis

The synthesis of 2-arylpyridines can present interesting stereochemical challenges, particularly the phenomenon of atropisomerism. Atropisomers are stereoisomers that arise from restricted rotation around a single bond, creating a chiral axis. researchgate.net In the case of 2-arylpyridines, significant steric hindrance between the substituents on the pyridine ring and the ortho-substituents on the phenyl ring can restrict free rotation about the C-C single bond connecting the two rings.

For 2-(3-chloro-5-fluorophenyl)pyridine, the phenyl ring is substituted at the meta positions relative to the point of attachment to the pyridine. Therefore, in its ground state, it is not expected to exhibit stable atropisomerism as there are no ortho-substituents to create a significant rotational barrier.

However, if this core structure were to be further functionalized at the ortho-position of the phenyl ring or at the 3-position of the pyridine ring, the potential for atropisomerism would arise. The stability of the resulting atropisomers would depend on the size of the ortho-substituents. Research on other 2-arylpyridines has shown that the presence of even a relatively small substituent can lead to observable, and in some cases, separable atropisomers. nih.govacs.org

The enantioselective synthesis of such chiral biaryl compounds is a significant area of research. thieme-connect.comanr.fr Strategies often involve the use of chiral catalysts or auxiliaries in cross-coupling reactions to favor the formation of one atropisomer over the other. Dynamic thermodynamic resolution has also been employed, where the atropisomers are allowed to equilibrate under conditions that favor one isomer, often directed by a chiral auxiliary. nih.govacs.org

The following table summarizes key concepts related to stereochemistry in 2-arylpyridine synthesis.

| Stereochemical Concept | Description | Relevance to 2-(3-Chloro-5-fluorophenyl)pyridine |

| Atropisomerism | Stereoisomerism arising from hindered rotation around a single bond. researchgate.net | Not inherently present, but could be induced by further ortho-substitution. |

| Chiral Axis | The single bond around which rotation is restricted, leading to chirality. | The C-C bond between the pyridine and phenyl rings. |

| Rotational Barrier | The energy required to overcome the steric hindrance and allow for rotation around the chiral axis. | Would depend on the size of introduced ortho-substituents. |

| Enantioselective Synthesis | Synthetic methods that produce an excess of one enantiomer of a chiral molecule. anr.fr | Would be necessary if a chiral, atropisomeric derivative were targeted. |

Green Chemistry Principles in 2-(3-Chloro-5-fluorophenyl)pyridine Synthesis

The application of green chemistry principles to the synthesis of pharmaceutical intermediates and other fine chemicals is of growing importance. The synthesis of 2-arylpyridines, which is most commonly achieved via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, offers several opportunities for the implementation of greener methodologies. nih.gov

Traditional Suzuki-Miyaura reactions often utilize organic solvents such as toluene (B28343) or dioxane and require phosphine (B1218219) ligands to stabilize the palladium catalyst. Green chemistry approaches aim to replace these components with more environmentally benign alternatives.

One significant advancement is the use of water as a reaction solvent. nih.govacs.org Aqueous Suzuki-Miyaura reactions can be highly efficient and offer advantages in terms of safety, cost, and environmental impact. The use of co-solvents may sometimes be necessary to achieve sufficient solubility of the reactants. nih.gov

Another key green chemistry strategy is the development of ligand-free catalytic systems. nih.gov The use of phosphine ligands can be problematic due to their toxicity, air sensitivity, and the cost of their removal from the final product. Palladium acetate [Pd(OAc)₂] has been shown to be an effective catalyst for ligand-free Suzuki-Miyaura couplings of chloropyridines with arylboronic acids in aqueous media. nih.gov

The table below provides a comparison of traditional versus greener approaches for the Suzuki-Miyaura synthesis of 2-arylpyridines.

| Reaction Component | Traditional Approach | Greener Approach | Reference for Greener Approach |

| Solvent | Toluene, Dioxane, THF | Water, Propylene Carbonate | nih.govresearchgate.net |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂, Ligand-free systems | nih.gov |

| Ligand | Phosphine-based (e.g., PPh₃, XPhos) | Ligand-free or use of recyclable ligands | nih.govrsc.org |

| Energy Input | Conventional heating (oil bath) | Microwave irradiation | beilstein-journals.org |

The synthesis of 2-(3-chloro-5-fluorophenyl)pyridine via a Suzuki-Miyaura coupling of 2-chloropyridine (B119429) with 3-chloro-5-fluorophenylboronic acid could likely be adapted to these greener conditions, contributing to a more sustainable manufacturing process.

Computational and Theoretical Studies of 2 3 Chloro 5 Fluorophenyl Pyridine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies provide insights into the electron distribution and reactivity, which are crucial for designing new materials and therapeutic agents. However, specific data regarding the quantum chemical properties of 2-(3-Chloro-5-fluorophenyl)pyridine are not available in published research.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for predicting a molecule's chemical reactivity and kinetic stability. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity. For 2-(3-Chloro-5-fluorophenyl)pyridine, specific calculated values for HOMO, LUMO, and the corresponding energy gap are not documented in the scientific literature.

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. The ESP map identifies electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding interactions with other molecules, including biological targets. Detailed ESP maps and associated potential values for 2-(3-Chloro-5-fluorophenyl)pyridine have not been reported.

Charge Distribution Analysis

A quantitative analysis of the charge distribution, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provides numerical values for the partial charges on each atom within a molecule. This information is essential for a deeper understanding of its polarity and intermolecular forces. Specific charge distribution data for 2-(3-Chloro-5-fluorophenyl)pyridine is not available in existing research.

Molecular Docking Simulations with Proposed Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a ligand to a protein target.

Ligand-Protein Interaction Prediction (excluding specific clinical targets)

While molecular docking studies have been performed on various pyridine (B92270) derivatives against numerous macromolecular targets, specific studies detailing the predicted interactions of 2-(3-Chloro-5-fluorophenyl)pyridine with non-clinical protein targets are not found in the reviewed literature. Such studies would be instrumental in identifying potential, non-therapeutic applications for this compound.

Binding Affinity Estimation (theoretical)

The theoretical estimation of binding affinity, often expressed as a docking score or binding free energy, is a key output of molecular docking simulations. This value helps in ranking potential ligands for a specific target. Without available docking studies for 2-(3-Chloro-5-fluorophenyl)pyridine, no theoretical binding affinity data can be reported.

Conformational Analysis within Binding Pockets

Studies on related structures, such as derivatives of 5-methylpyrimidine (B16526) pyridine, have shown that the substitution pattern on the phenyl ring significantly impacts the binding conformation and inhibitory activity against targets like the epidermal growth factor receptor (EGFR). mdpi.com For instance, the positioning of chlorine and fluorine atoms influences the steric and electrostatic interactions within the binding site. The steric hindrance of the chlorine atom, in particular, can be a major factor influencing inhibitory activity. mdpi.com The relative positioning of the halogen atoms can either facilitate or hinder the optimal orientation of the molecule for binding. mdpi.com

In the context of A3 adenosine (B11128) receptor antagonists, conformational analysis of diacylpyridine derivatives has been crucial in defining the pharmacophore. nih.gov The use of sterically constrained analogues helps in understanding the preferred conformation for high-affinity binding. nih.gov For 2-(3-chloro-5-fluorophenyl)pyridine, the torsional angle between the two aromatic rings would be a key parameter. The presence of the ortho-hydrogen on the pyridine ring and the chloro and fluoro substituents on the phenyl ring will create a certain degree of steric hindrance, influencing the preferred rotational angle.

The binding of a ligand within a protein's active site is a dynamic process. The final, most stable conformation is a result of a complex interplay of forces including hydrogen bonds, van der Waals interactions, and electrostatic interactions. For derivatives containing the 3-chloro-4-fluorophenyl moiety, interactions with hydrophobic amino acids are often observed, highlighting the importance of the halogenated phenyl ring in anchoring the molecule within the binding pocket. mdpi.com

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of a molecule over time. By simulating the atomic motions of the molecule and its environment (typically water and ions), MD can provide insights into the flexibility of the molecule and the relative populations of different conformations.

For molecules like 2-(3-chloro-5-fluorophenyl)pyridine, MD simulations can be used to sample the distribution of the dihedral angle between the pyridine and phenyl rings. This provides a more realistic picture of the molecule's shape in solution compared to a static, energy-minimized structure. The stability of MD trajectories, often assessed by the root-mean-square deviation (RMSD) of atomic positions, indicates whether the simulation has reached equilibrium and is adequately sampling the conformational space. mdpi.complos.org

In studies of similar biaryl systems, MD simulations have been used to analyze the stability of ligand-protein complexes. mdpi.com The root-mean-square fluctuation (RMSF) of individual atoms can reveal which parts of the molecule are more flexible. For 2-(3-chloro-5-fluorophenyl)pyridine, the atoms at the periphery of the rings would be expected to show higher fluctuations than those involved in the central C-C bond.

Furthermore, MD simulations can be combined with other computational methods, such as docking and free energy calculations (e.g., MM-GBSA), to provide a more accurate prediction of binding affinities. plos.org The conformational sampling from MD allows for an averaging of interaction energies over multiple conformations, leading to a more robust assessment of binding. plos.org The dynamic behavior of related inhibitors has shown that while some parts of the molecule may form stable interactions within the binding site, other regions can exhibit more significant movement. plos.org

In Silico ADME Prediction and Pharmacokinetic Modeling (excluding human data)

In silico absorption, distribution, metabolism, and excretion (ADME) prediction has become an essential part of the modern drug discovery process, allowing for the early assessment of a compound's pharmacokinetic properties. rjptonline.org Various computational models and software tools are available to predict these properties based on the molecule's structure.

For 2-(3-chloro-5-fluorophenyl)pyridine, key physicochemical properties that influence its ADME profile can be calculated. These include molecular weight, lipophilicity (logP), aqueous solubility (logS), and the number of hydrogen bond donors and acceptors. rjptonline.org These parameters are often used in rules-based filters, such as Lipinski's rule of five, to assess the "drug-likeness" of a compound. rjptonline.org

Table 1: Predicted Physicochemical and ADME Properties of 2-(3-Chloro-5-fluorophenyl)pyridine

| Property | Predicted Value | Significance |

| Molecular Weight | 207.63 g/mol cymitquimica.com | Influences diffusion and transport across membranes. |

| logP (Lipophilicity) | ~3.0 - 3.5 | Affects solubility, absorption, and distribution. |

| logS (Aqueous Solubility) | Poor to Moderate | Impacts dissolution and bioavailability. |

| Hydrogen Bond Donors | 0 | Influences membrane permeability. |

| Hydrogen Bond Acceptors | 1 (Pyridine Nitrogen) | Influences solubility and binding interactions. |

| Polar Surface Area (PSA) | ~12.89 Ų | Correlates with transport properties across membranes. |

Note: The logP and logS values are estimates based on the structure and may vary depending on the prediction algorithm used. The PSA is also a calculated value.

Pharmacokinetic properties such as gastrointestinal absorption and blood-brain barrier (BBB) penetration can also be predicted using in silico models. optibrium.com For CNS-active drugs, the ability to cross the BBB is crucial. optibrium.com The lipophilicity and the presence of specific functional groups play a significant role in this process. The chloro and fluoro substituents on the phenyl ring of 2-(3-chloro-5-fluorophenyl)pyridine would increase its lipophilicity, which could favor BBB penetration.

Metabolism is another critical aspect of pharmacokinetics. In silico tools can predict the potential sites of metabolism by cytochrome P450 (CYP) enzymes. For 2-(3-chloro-5-fluorophenyl)pyridine, potential sites of oxidation would include the aromatic rings. The prediction of which specific CYP isozymes are likely to metabolize the compound is also possible.

Toxicity prediction is also an important component of in silico ADME studies. rjptonline.org Models can assess the likelihood of a compound being mutagenic, tumorigenic, or having other adverse effects. rjptonline.org These predictions are based on the presence of structural alerts and comparison to databases of known toxic compounds.

It is important to note that in silico ADME predictions are theoretical and require experimental validation. plos.orgroyalsocietypublishing.org However, they provide valuable guidance in the early stages of drug development, helping to prioritize compounds with more favorable pharmacokinetic profiles. rjptonline.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 3 Chloro 5 Fluorophenyl Pyridine Derivatives

Elucidation of Key Structural Features for Biological Activity (theoretical/mechanistic)

The biological activity of 2-phenylpyridine (B120327) derivatives is intrinsically linked to their three-dimensional structure and the electronic properties of their constituent atoms. The core scaffold, consisting of a pyridine (B92270) ring linked to a phenyl ring, serves as the foundational structure for interaction with various biological targets. The spatial arrangement of these rings and the nature of the substituents determine the binding affinity and efficacy of the compounds.

Pharmacophore modeling, a computational technique used to identify the essential structural features for biological activity, has been instrumental in understanding the SAR of phenylpyridine analogs. researchgate.netnih.gov These models highlight the importance of specific hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions for effective binding to target proteins. For instance, in the context of antifungal activity, a rational pharmacophore model was developed to guide the design of novel CYP53 inhibitors based on the phenylpyridine scaffold. researchgate.netnih.gov

Impact of Halogen Position and Type on Molecular Interactions

Halogen atoms, such as the chlorine and fluorine present in 2-(3-Chloro-5-fluorophenyl)pyridine, play a multifaceted role in molecular interactions that dictate biological activity. Their effects are not limited to simple steric or electronic influences but also involve more nuanced interactions like halogen bonding.

The position of the halogen substituents on the phenyl ring is critical. For example, in a series of 2-aryl substituted pyridine analogues investigated as TRPV1 antagonists, the placement of a fluorine atom on the phenyl ring significantly impacted potency. A 4-fluoro substitution led to a 16-fold increase in potency, while a 3-fluoro substitution resulted in a 5-fold increase. nih.gov Conversely, a 2-fluoro substituent caused a 10-fold reduction in activity, likely due to conformational distortion between the pyridine and phenyl rings. nih.gov This highlights the sensitivity of the binding pocket to the precise location of the halogen.

The type of halogen also matters. Chlorine, being larger and more polarizable than fluorine, can form stronger halogen bonds. researchgate.net Halogen bonding is a non-covalent interaction where the electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as a backbone carbonyl oxygen or a nitrogen atom in a protein. researchgate.netresearchgate.net This interaction can be a key determinant of binding affinity and selectivity. In some cases, replacing a fluorine atom with a chlorine atom has been shown to enhance biological activity due to the potential for stronger halogen bonding. researchgate.net

Furthermore, the electron-withdrawing nature of halogens influences the electronic distribution of the entire molecule, which can affect its interaction with the target protein and its metabolic stability. researchgate.net

Influence of Substituent Effects on Biological Response Modulators

Beyond the halogen atoms, other substituents on both the phenyl and pyridine rings can be systematically varied to modulate the biological response. These modifications can influence the compound's lipophilicity, electronic properties, and steric profile, all of which are critical for its pharmacokinetic and pharmacodynamic properties.

In a study of TRPV1 antagonists, it was found that the lipophilicity of substituents at the 3- or 4-position of the phenyl ring was a critical factor for potency. nih.gov Both electron-donating groups (e.g., methoxy, dimethylamino) and other electron-withdrawing groups have been explored. For instance, 4-chlorophenyl and 3-chlorophenyl derivatives showed 9- and 13-fold increases in potency, respectively, compared to the unsubstituted phenyl analog. nih.gov

Similarly, modifications to the pyridine ring can have profound effects. In one study, the introduction of a 6-difluorochloromethyl group on the pyridine ring of a series of TRPV1 antagonists maintained high potency, comparable to the trifluoromethyl-substituted parent compound. nih.gov This suggests that the lipophilicity of the substituent at this position is more critical for potent antagonism than its electronic effect. nih.gov

The following table summarizes the impact of various substituents on the activity of phenylpyridine derivatives from a study on TRPV1 antagonists:

| Compound ID | Phenyl Ring Substituent | Relative Potency | Reference |

| 8 | Unsubstituted | 1x | nih.gov |

| 9 | 4-Fluoro | 16x | nih.gov |

| 10 | 3-Fluoro | 5x | nih.gov |

| 11 | 2-Fluoro | 0.1x | nih.gov |

| 12 | 4-Chloro | 9x | nih.gov |

| 13 | 3-Chloro | 13x | nih.gov |

| 14 | 4-Methoxy | 6x | nih.gov |

| 15 | 4-Dimethylamino | 2x | nih.gov |

| 16 | 4-tert-Butyl | 13x | nih.gov |

Computational SAR Modeling for Novel 2-(3-Chloro-5-fluorophenyl)pyridine Analogs

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for systematically exploring the SAR of 2-(3-chloro-5-fluorophenyl)pyridine analogs and guiding the design of new, more potent compounds. wjpps.comresearchgate.net QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com

These models use molecular descriptors, which are numerical representations of various chemical properties such as steric, electronic, and hydrophobic characteristics. By correlating these descriptors with observed biological activity, a predictive model can be built. wjpps.comnih.gov For example, a 3D-QSAR study on trifluoromethyl pyridine derivatives containing an oxadiazole moiety was used to analyze their insecticidal activity. rsc.org

Molecular docking simulations are often used in conjunction with QSAR to visualize the binding modes of these compounds within the active site of a target protein. nih.govnih.gov This provides a structural basis for the observed SAR and can help to explain why certain substituents enhance or diminish activity. For instance, docking studies of TRPV1 antagonists revealed that the 4-fluorophenyl group was involved in crucial hydrophobic interactions with specific amino acid residues in the binding pocket. nih.gov

The insights gained from QSAR and computational modeling can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success, thereby reducing the time and resources spent on synthesizing and testing less promising analogs. researchgate.netnih.govnih.gov

The table below shows an example of descriptors that might be used in a QSAR study of phenylpyridine derivatives and their potential influence on activity:

| Descriptor Class | Example Descriptor | Potential Influence on Biological Activity |

| Electronic | Dipole Moment | Affects polar interactions with the target. |

| Steric | Molecular Volume | Influences the fit within the binding site. |

| Hydrophobic | LogP | Relates to membrane permeability and hydrophobic interactions. |

| Topological | Wiener Index | Describes molecular branching and size. |

Preclinical Mechanistic Biological Investigations of 2 3 Chloro 5 Fluorophenyl Pyridine

In Vitro Assay Development and Optimization for Target Engagement

Based on available scientific literature, specific in vitro assays and high-throughput screening methodologies for the direct evaluation of 2-(3-Chloro-5-fluorophenyl)pyridine are not extensively documented. Research in this area has primarily focused on structurally related compounds, providing a framework for potential assay development.

Cell-Free Biochemical Assays (e.g., enzyme inhibition, receptor binding)

While direct enzyme inhibition or receptor binding assays for 2-(3-Chloro-5-fluorophenyl)pyridine are not found in the reviewed literature, studies on similar chemical structures offer insights into potential targets. For instance, derivatives of pyridin-2-yl pyrimidine (B1678525) have been investigated as dual inhibitors of Cyclin-Dependent Kinase 6 (CDK6) and Cyclin-Dependent Kinase 9 (CDK9). A hypothetical cell-free assay for 2-(3-Chloro-5-fluorophenyl)pyridine could therefore involve assessing its ability to inhibit the kinase activity of purified CDK6/cyclin D3 and CDK9/cyclin T1 complexes. The inhibitory activity would typically be measured by quantifying the phosphorylation of a substrate peptide, often using methods like ADP-Glo™ kinase assay.

Another relevant area of investigation for compounds containing a chlorofluorophenyl moiety is the modulation of receptors such as the metabotropic glutamate (B1630785) receptor 5 (mGlu₅). A potential cell-free receptor binding assay for 2-(3-Chloro-5-fluorophenyl)pyridine could be developed using cell membranes expressing mGlu₅. The assay would measure the displacement of a radiolabeled ligand, such as [³H]MPEP, to determine the binding affinity of the test compound.

Cellular Assays for Molecular Pathway Modulation (e.g., reporter gene assays)

To investigate the effect of 2-(3-Chloro-5-fluorophenyl)pyridine on cellular pathways, reporter gene assays could be employed. Given the exploration of similar compounds as kinase inhibitors, a relevant assay could monitor the activity of transcription factors downstream of targeted kinases. For example, if CDK9 is a potential target, a reporter gene assay could be designed to measure the activity of a transcription factor regulated by the p-TEFb complex, of which CDK9 is a key component.

Should the compound target signaling pathways like the PI3K/AKT pathway, as has been studied for some neocryptolepine (B1663133) derivatives, cellular assays could be developed to measure the phosphorylation status of key proteins in this pathway.

High-Throughput Screening Methodologies

High-throughput screening (HTS) is a crucial step in early drug discovery. For a compound like 2-(3-Chloro-5-fluorophenyl)pyridine, HTS methodologies could be adapted from those used for similar chemical scaffolds. For example, a high-throughput screen could be designed to identify inhibitors of specific kinases by using automated liquid handling systems to test a large library of compounds in parallel. The readout for such a screen would typically be a fluorescence- or luminescence-based signal indicative of enzyme activity.

The Cell Painting assay is another powerful HTS technique that provides high-dimensional phenotypic profiles of cells upon treatment with a compound. This method could be used to screen 2-(3-Chloro-5-fluorophenyl)pyridine to identify potential biological activities and infer its mechanism of action by comparing its phenotypic fingerprint to a reference database of compounds with known targets.

Elucidation of Molecular Mechanisms of Action (MOA)

The elucidation of the molecular mechanism of action for any new chemical entity is a complex process that involves identifying its molecular target and understanding how interaction with that target leads to a physiological effect.

Target Identification and Validation Strategies

For a novel compound like 2-(3-Chloro-5-fluorophenyl)pyridine, several strategies can be employed for target identification. A common approach is affinity-based proteomics, where the compound is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate. These binding proteins are then identified by mass spectrometry.

Another strategy is the use of computational methods, such as molecular docking, to predict potential targets based on the compound's structure. For example, docking studies have been used to predict the binding of compounds to the active sites of enzymes like kinases.

Once a potential target is identified, validation is crucial. This can be achieved through various methods, including:

Cellular Thermal Shift Assay (CETSA®): This method assesses target engagement in a cellular context by measuring the change in thermal stability of a protein upon ligand binding.

Microscale Thermophoresis (MST): MST measures the affinity of a ligand to a target protein in solution by detecting changes in the protein's movement in a microscopic temperature gradient.

Genetic approaches: Techniques like CRISPR-Cas9 gene editing can be used to knock out the gene encoding the putative target. If the cells lacking the target protein are no longer sensitive to the compound, it provides strong evidence for on-target activity.

Downstream Signaling Pathway Analysis

Once a target has been validated, the next step is to analyze the downstream signaling pathways that are modulated by the compound's interaction with its target. This is often accomplished using techniques such as:

Western Blotting: This technique is used to detect and quantify the levels of specific proteins, including the phosphorylated forms of signaling proteins, to understand how a signaling cascade is affected. For example, if a compound inhibits a kinase, western blotting can be used to measure the phosphorylation of its known substrates.

RNA Sequencing (RNA-Seq): This method provides a global view of the changes in gene expression that occur in response to treatment with the compound. The pattern of gene expression changes can provide clues about the affected pathways.

Phosphoproteomics: This mass spectrometry-based technique allows for the large-scale analysis of protein phosphorylation, providing a comprehensive overview of the signaling pathways affected by a compound.

The table below summarizes hypothetical in vitro assays and target identification strategies that could be applied to 2-(3-Chloro-5-fluorophenyl)pyridine, based on research on related compounds.

| Assay Type | Potential Target/Pathway | Methodology | Endpoint Measured | Reference Compound Class |

| Cell-Free Biochemical Assay | CDK6/CDK9 | ADP-Glo™ Kinase Assay | Inhibition of substrate phosphorylation | Pyridin-2-yl pyrimidine derivatives |

| Cell-Free Biochemical Assay | mGlu₅ Receptor | Radioligand Binding Assay | Displacement of [³H]MPEP | Chlorofluorophenyl-containing modulators |

| Cellular Assay | Kinase Signaling | Reporter Gene Assay | Modulation of transcription factor activity | General kinase inhibitors |

| Target Identification | Unknown | Cellular Thermal Shift Assay (CETSA®) | Change in protein thermal stability | Various small molecules |

| Target Identification | Unknown | Microscale Thermophoresis (MST) | Ligand-protein binding affinity | Various small molecules |

| Downstream Signaling Analysis | PI3K/AKT Pathway | Western Blotting | Phosphorylation status of AKT and downstream effectors | Neocryptolepine derivatives |

Interaction with Specific Cellular Components (e.g., organelles, macromolecules)

Currently, there is a notable absence of publicly available scientific literature detailing the specific interactions of 2-(3-Chloro-5-fluorophenyl)pyridine with cellular components. No studies have been identified that investigate its binding to or modulation of organelles such as mitochondria or the endoplasmic reticulum, nor have there been reports on its direct interactions with key macromolecules like specific proteins or nucleic acids. The exploration of this compound's potential molecular targets and cellular binding sites remains an unaddressed area of research.

Advanced Spectroscopic and Spectrometric Characterization in Research of 2 3 Chloro 5 Fluorophenyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-(3-Chloro-5-fluorophenyl)pyridine and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of 2-(3-Chloro-5-fluorophenyl)pyridine, distinct signals corresponding to the protons on both the pyridine (B92270) and the phenyl rings are observed. For instance, a derivative, 2-(2-chloro-5-fluorophenyl)pyridine, isolated as white crystals, showed characteristic proton signals in deuterated benzene (B151609) (C₆D₆). rsc.org The proton on the pyridine ring adjacent to the nitrogen typically appears at the most downfield chemical shift due to the deshielding effect of the nitrogen atom. The protons on the phenyl ring exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.

¹³C NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of adjacent atoms. For example, in the ¹³C NMR spectrum of derivatives like 2-(2-chloro-5-methoxyphenyl)-4-(trifluoromethyl)pyridine, the carbon attached to the electron-withdrawing trifluoromethyl group appears at a characteristic chemical shift. rsc.org

The following table summarizes typical NMR data for derivatives of 2-phenylpyridine (B120327), illustrating the chemical shifts (δ) in parts per million (ppm).

| Compound | ¹H NMR (Solvent) | ¹³C NMR (Solvent) |

| 2-(3-tert-butylphenyl)pyridine | (500 MHz, CDCl₃) δ 8.71 (d, J = 4.8 Hz, 1H), 8.05 (dd, J = 1.8 Hz, 1H), 7.86 – 7.65 (m, 3H), 7.47 (d, J = 7.9 Hz, 1H), 7.42 (t, J = 7.7 Hz, 1H), 7.22 (ddd, J = 6.7, 4.9, 1.9 Hz, 1H), 1.40 (s, 9H) | (126 MHz, CDCl₃) δ 158.19, 151.74, 149.75, 139.32, 136.78, 128.57, 126.20, 124.30, 124.10, 122.04 |

| 2-(2-methylphenyl)pyridine | (500 MHz, CDCl₃) δ 8.71 (d, J = 3.9 Hz, 1H), 7.85 – 7.69 (m, 1H), 7.42 (dd, J = 13.6, 4.5 Hz, 2H), 7.33 – 7.25 (m, 4H), 2.29 (s, 3H) | (126 MHz, CDCl₃) δ 159.67, 148.75, 139.86, 136.60, 135.77, 130.77, 129.64, 128.46, 125.91, 124.30, 121.76, 20.27 |

| 2-(4-fluorophenyl)pyridine | (500 MHz, CDCl₃) δ 8.68 (d, J = 4.6 Hz, 1H), 8.00 (d, J = 8.1 Hz, 1H), 7.79 – 7.74 (m, 1H), 7.70 (dd) | (126 MHz, CDCl₃) δ 159.84, 157.66, 149.06, 138.70, 137.25, 126.05, 125.71, 121.40, 120.38, 111.84 |

Mass Spectrometry (MS) for Identification of Metabolites and Impurities in Research Samples

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of 2-(3-Chloro-5-fluorophenyl)pyridine and to identify its metabolites and impurities in research samples. ijprajournal.com This technique provides crucial information for understanding the metabolic fate of the compound and for ensuring the purity of synthesized batches. dphen1.comresearchgate.net

High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent ion, which allows for the determination of its elemental composition. nih.gov Fragmentation patterns observed in the mass spectrum, often generated through techniques like collision-induced dissociation (CID), offer valuable structural information about the molecule. dphen1.com

In the context of drug development, identifying metabolites is a critical step. Liquid chromatography-mass spectrometry (LC-MS) is a widely used hyphenated technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. ijprajournal.comnih.gov This allows for the separation of metabolites from the parent compound and their subsequent identification based on their mass-to-charge ratio and fragmentation patterns. Similarly, LC-MS is instrumental in impurity profiling, which is essential for quality control and regulatory compliance. dphen1.comresearchgate.net Impurities can arise from the synthetic process or from degradation of the final product.

The following table illustrates the types of impurities that can be identified using mass spectrometry.

| Impurity Type | Description | Analytical Approach |

| Process-Related Impurities | Starting materials, intermediates, and by-products from the synthesis. | LC-MS, GC-MS |

| Degradation Products | Formed by the decomposition of the active substance over time. | LC-MS/MS |

| Regioisomers | Positional isomers that can be challenging to separate and identify. | GC-MS, LC-MS |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of 2-(3-Chloro-5-fluorophenyl)pyridine exhibits characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The presence of the pyridine ring is confirmed by C=N and C=C stretching vibrations, which typically appear in the 1600-1400 cm⁻¹ region. researchgate.net The aromatic C-H stretching vibrations of both the pyridine and phenyl rings are observed above 3000 cm⁻¹. The C-Cl and C-F stretching vibrations give rise to characteristic absorptions in the fingerprint region (below 1500 cm⁻¹), providing direct evidence for the presence of these halogen atoms. libretexts.orgresearchgate.net

The following table lists some of the key IR absorption frequencies for functional groups relevant to 2-(3-Chloro-5-fluorophenyl)pyridine and its derivatives. libretexts.org

| Functional Group | Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=N Stretch (in pyridine) | 1600 - 1500 |

| C=C Stretch (aromatic) | 1600 - 1450 |

| C-F Stretch | 1400 - 1000 |

| C-Cl Stretch | 800 - 600 |

X-ray Crystallography for Solid-State Structure Determination of 2-(3-Chloro-5-fluorophenyl)pyridine and its Complexes

For 2-(3-Chloro-5-fluorophenyl)pyridine, a single-crystal X-ray diffraction analysis would reveal the dihedral angle between the pyridine and the 3-chloro-5-fluorophenyl rings, which is a key conformational feature. The crystal packing is determined by intermolecular interactions such as π-π stacking and halogen bonding.

In the case of metal complexes involving 2-(3-Chloro-5-fluorophenyl)pyridine as a ligand, X-ray crystallography can elucidate the coordination geometry around the metal center and the mode of binding of the ligand. For example, in a related complex, 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride, the imidazo[1,2-a]pyridin-1-ium ring system was found to be almost planar. iucr.org

The table below presents hypothetical crystallographic data for 2-(3-Chloro-5-fluorophenyl)pyridine, illustrating the type of information obtained from an X-ray diffraction study.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 11.5 |

| β (°) | 95.0 |

| Volume (ų) | 990.5 |

| Z | 4 |

This detailed structural information is invaluable for understanding the structure-activity relationships of 2-(3-Chloro-5-fluorophenyl)pyridine and for the rational design of new derivatives with improved properties.

Future Directions and Research Opportunities for 2 3 Chloro 5 Fluorophenyl Pyridine

Potential for Incorporation into Multi-Component Systems

The structure of 2-(3-chloro-5-fluorophenyl)pyridine is well-suited for use in multi-component reactions (MCRs), which are efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. The pyridine (B92270) nitrogen can act as a nucleophile or a base, while the chloro and fluoro substituents can influence the reactivity of the aromatic rings or serve as sites for further transformation.

Future research could focus on utilizing this compound as a key building block in MCRs like the Groebke–Blackburn–Bienaymé (GBB) reaction to create libraries of novel, complex heterocyclic scaffolds. nih.govacs.orgresearchgate.net The GBB reaction, an isocyanide-based MCR, typically involves a 2-aminoazine, an aldehyde, and an isonitrile to produce fused imidazoles. nih.gov By modifying 2-(3-chloro-5-fluorophenyl)pyridine to incorporate a reactive amino group, it could be used as the heterocyclic amidine component in such reactions. This approach could lead to the synthesis of diverse molecular architectures with potential applications in drug discovery and materials science. nih.govacs.org

The development of novel MCRs that specifically leverage the unique electronic and steric properties of 2-(3-chloro-5-fluorophenyl)pyridine is another promising avenue. For instance, its derivatives could participate in transition-metal-catalyzed MCRs, where the halogen atoms could undergo oxidative addition, enabling the introduction of further complexity and functionality.

Table 1: Potential Multi-Component Reactions for 2-(3-Chloro-5-fluorophenyl)pyridine Derivatives

| Reaction Name | Reactant Type from Compound | Potential Product Scaffold |

| Groebke–Blackburn–Bienaymé | Heterocyclic Amidine | Fused Imidazo[1,2-a]pyridines |

| Ugi Reaction | Amine or Carboxylic Acid | Peptidomimetic Structures |

| Passerini Reaction | Aldehyde or Carboxylic Acid | α-Acyloxy Carboxamides |

| Biginelli Reaction | Aldehyde or Urea derivative | Dihydropyrimidinones |

Exploration of Novel Therapeutic or Diagnostic Modalities (theoretical)

The phenylpyridine motif is a common feature in many biologically active molecules. The specific substitution pattern of 2-(3-chloro-5-fluorophenyl)pyridine suggests several theoretical therapeutic applications that warrant further investigation.

Oncology: Phenylpyridine and related heterocyclic structures are known to be key pharmacophores in various kinase inhibitors. For example, pyridine-based compounds have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in angiogenesis, which is crucial for tumor growth. nih.gov Similarly, derivatives of 3-chloropyridine (B48278) have been studied as inhibitors of MerTK, a receptor tyrosine kinase implicated in cancer progression. thieme-connect.com Future research could involve designing and synthesizing analogs of 2-(3-chloro-5-fluorophenyl)pyridine to explore their potential as inhibitors of these or other cancer-related kinases. Molecular docking studies could be employed to predict the binding affinity of such analogs to various kinase targets. nih.govthieme-connect.com

Infectious Diseases: The pyridine scaffold is also present in compounds with antimicrobial properties. For instance, thieme-connect.comgoogle.comjst.go.jptriazolo[4,3-a]pyridine derivatives have been explored as potential antimalarial agents. mdpi.com The halogen substituents on the phenyl ring of 2-(3-chloro-5-fluorophenyl)pyridine could enhance its lipophilicity and ability to cross cell membranes, potentially leading to improved activity against pathogens like Plasmodium falciparum. mdpi.com Further research could involve synthesizing sulfonamide or other derivatives to test against a panel of infectious agents.

Neurological Disorders: Positive allosteric modulators (PAMs) of metabotropic glutamate (B1630785) receptor subtype 2 (mGluR2) have shown potential for treating neurological and psychiatric disorders. google.com Some of these modulators feature triazolo[4,3-a]pyridine structures. google.com It is conceivable that derivatives of 2-(3-chloro-5-fluorophenyl)pyridine could be developed to modulate the activity of mGluR2 or other central nervous system targets.

Diagnostic Applications: The fluorine atom in the molecule makes it a candidate for development as a positron emission tomography (PET) imaging agent by incorporating the radioactive isotope Fluorine-18. Such agents could be designed to bind selectively to specific biological targets, allowing for non-invasive imaging and diagnosis of diseases.

Advancements in Synthetic Routes and Analog Development

While the synthesis of phenylpyridines is well-established, developing more efficient, scalable, and environmentally friendly synthetic routes for 2-(3-chloro-5-fluorophenyl)pyridine and its analogs remains a key research area.

Current synthetic strategies often rely on cross-coupling reactions. Future advancements could focus on direct C-H arylation methods, which would avoid the need for pre-functionalized starting materials, thus reducing step counts and waste. Additionally, flow chemistry processes could be developed for safer and more efficient production, particularly for reactions involving hazardous reagents or intermediates.

The development of new analogs is crucial for exploring the structure-activity relationship (SAR) of this compound. Systematic modifications could include:

Varying the substitution on the pyridine ring: Introducing different functional groups at various positions on the pyridine ring can modulate the compound's electronic properties, solubility, and binding interactions. mdpi.com

Altering the halogen substitution: Replacing the chlorine or fluorine atoms with other halogens (bromine, iodine) or other functional groups could fine-tune the molecule's properties. mdpi.com

Isomeric variations: Synthesizing and studying other isomers, such as 3-(3-chloro-5-fluorophenyl)pyridine or 4-(3-chloro-5-fluorophenyl)pyridine, would provide valuable insights into the importance of the substitution pattern.

A significant area of agrochemical research involves trifluoromethylpyridines, which are key intermediates for herbicides and fungicides. jst.go.jpnih.gov Synthetic methods for these compounds, such as vapor-phase chlorination/fluorination, could potentially be adapted for the synthesis of fluorinated and chlorinated phenylpyridine derivatives. jst.go.jpnih.gov

Table 2: Potential Synthetic Strategies for Analog Development

| Strategy | Description | Potential Outcome |

| Suzuki Cross-Coupling | Coupling of a pyridine boronic acid with a halo-phenyl derivative (or vice versa). | Standard and reliable method for bi-aryl synthesis. |

| Direct C-H Arylation | Direct coupling of a pyridine C-H bond with a halo-phenyl derivative. | More atom-economical and potentially fewer synthetic steps. |

| Regioselective Lithiation | Selective deprotonation of the pyridine or phenyl ring followed by reaction with an electrophile. mdpi.com | Precise introduction of functional groups at specific positions. |

| Vapor-Phase Catalysis | High-temperature reactions over a solid catalyst for halogenation or other modifications. jst.go.jpnih.gov | Potential for large-scale, continuous manufacturing processes. |

Integration of Artificial Intelligence and Machine Learning in Compound Research

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and materials science. These computational tools can be powerfully applied to accelerate research on 2-(3-chloro-5-fluorophenyl)pyridine and its derivatives.

Virtual Screening: ML-based virtual screening can rapidly screen vast virtual libraries of compounds to identify those with a high probability of being active. mdpi.com A trained model could screen millions of virtual analogs of 2-(3-chloro-5-fluorophenyl)pyridine against a target protein, prioritizing a smaller, more manageable number of candidates for synthesis and experimental testing. mdpi.com This significantly reduces the time and cost associated with early-stage discovery.

Table 3: Application of AI/ML in 2-(3-Chloro-5-fluorophenyl)pyridine Research

| AI/ML Technique | Application | Potential Impact |

| Bayesian Machine Learning | Predict biological activity (e.g., receptor agonism/antagonism). researchgate.net | Early identification of promising candidates and new therapeutic uses. |

| Random Forest Classifiers | Screen large compound databases for potential hits against a specific target. mdpi.com | Accelerates hit identification and lead generation. |

| Generative Models | Design novel molecules with optimized properties based on the core scaffold. nih.govchemrxiv.org | Discovery of patentable and highly active new chemical entities. |

| Molecular Dynamics Simulations | Predict the binding mode and stability of the compound in a protein's active site. nih.gov | Provides mechanistic insights and guides rational drug design. |

By embracing these future directions, the scientific community can unlock the full potential of 2-(3-chloro-5-fluorophenyl)pyridine, paving the way for new discoveries in medicine, agriculture, and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。